molecular formula C12H11ClF2N2O B2793870 5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile CAS No. 2199274-23-0

5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile

Cat. No.: B2793870
CAS No.: 2199274-23-0
M. Wt: 272.68
InChI Key: FWCQAOXFXMZQFL-UHFFFAOYSA-N
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Description

5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile is a versatile chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a pyridine core substituted with a chloro group, a (4,4-difluorocyclohexyl)oxy ether linkage, and a carbonitrile functional group. This specific arrangement of substituents makes it a valuable scaffold for constructing more complex molecules. Its structure is characteristic of intermediates used in the synthesis of potential therapeutic agents, similar to those investigated as kinase inhibitors . The chloro and cyano groups are excellent handles for further functionalization via cross-coupling and nucleophilic substitution reactions, allowing researchers to create diverse compound libraries for biological screening. The 4,4-difluorocyclohexyl moiety can be utilized to fine-tune the molecule's physicochemical properties, such as its metabolic stability and membrane permeability. This compound is supplied for research purposes as a potential key intermediate in the exploration of new pharmaceutical candidates. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-6-(4,4-difluorocyclohexyl)oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF2N2O/c13-10-5-8(6-16)7-17-11(10)18-9-1-3-12(14,15)4-2-9/h5,7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCQAOXFXMZQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1OC2=C(C=C(C=N2)C#N)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving suitable starting materials such as 3-cyanopyridine.

    Introduction of the Chloro Group: Chlorination of the pyridine ring is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Difluorocyclohexyl Ether: The difluorocyclohexyl group is introduced via nucleophilic substitution reactions, often using difluorocyclohexanol and a suitable leaving group.

    Final Assembly: The final step involves the coupling of the pyridine derivative with the difluorocyclohexyl ether under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (Compound 3)

  • Structure : Chloro at position 4, methyl at position 6, and a 2-oxo-1,2-dihydropyridine backbone.
  • Key Differences: The absence of a 4,4-difluorocyclohexyloxy group reduces steric bulk and lipophilicity.
  • Reactivity: Reacts with amines to form 4-amino derivatives (e.g., 6 and 7 in ), suggesting the target compound’s chloro group at position 5 could similarly participate in nucleophilic substitutions .

5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Structure : Hydroxyl at position 6, methyl at position 4, and a 2-oxo-1,2-dihydropyridine backbone.
  • Key Differences :
    • The hydroxyl group at position 6 increases polarity, reducing lipophilicity (clogP estimated ~1.5 vs. ~3.5 for the target compound).
    • The 4-methyl group may sterically hinder interactions at binding sites compared to the target’s unsubstituted position 3.
  • Implications : The target’s 4,4-difluorocyclohexyloxy group likely improves metabolic stability by replacing the labile hydroxyl group, a common site for glucuronidation .

5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile (CAS 938378-26-8)

  • Structure: Difluorophenylamino group at position 5.
  • The difluorophenyl group is smaller and more planar than the cyclohexyloxy group, possibly reducing steric hindrance but limiting conformational flexibility.
  • Pgp Interactions: Amino-substituted compounds with moderate permeability (Papp ~16.6 nm/s) are more likely to exhibit efflux (), whereas the target’s bulky substituent may reduce Pgp recognition .

5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

  • Structure : Piperazinyl-pyrimidine substituent at position 6.
  • Key Differences: The extended substituent increases molecular weight (~450 g/mol vs. The dimethylamino-pyrimidine group may enhance kinase inhibition but introduce basicity, altering pH-dependent solubility.
  • Pharmacological Profile : Such complexity is typical in kinase inhibitors (e.g., imatinib analogs), suggesting divergent therapeutic applications compared to the target compound’s likely optimization for CNS penetration .

Structural and Functional Data Table

Compound Name Position 6 Substituent Molecular Weight (g/mol) clogP (Estimated) Pgp Substrate Risk
Target Compound 4,4-Difluorocyclohexyloxy ~300 ~3.5 Low
4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile Methyl ~168 ~1.8 Moderate
5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Hydroxyl ~184 ~1.5 High
5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile 3,4-Difluorophenylamino ~280 ~2.7 Moderate
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Piperazinyl-pyrimidine ~450 ~2.0 High

Key Research Findings

  • Substituent Effects on Pgp Interactions: Bulky, nonpolar groups (e.g., 4,4-difluorocyclohexyloxy) reduce Pgp-mediated efflux, critical for compounds targeting the central nervous system .
  • Metabolic Stability : Fluorination at the cyclohexyl ring mitigates oxidative metabolism, a common issue with alkyl ethers .
  • Synthetic Flexibility : The chloro and carbonitrile groups in the target compound enable further derivatization, as demonstrated in ’s amine reactions .

Biological Activity

5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile is a synthetic organic compound with potential biological applications. Its unique structure, featuring a pyridine ring and a difluorocyclohexyl ether, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClF2N2O. The compound consists of:

  • A pyridine ring , which is known for its role in biological activity.
  • A chloro substituent that may enhance lipophilicity and receptor binding.
  • A difluorocyclohexyl ether , which could influence the compound's pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluorocyclohexyl group may enhance binding affinity to certain receptors or enzymes, while the pyridine moiety can participate in various biochemical reactions. Although detailed mechanisms remain under investigation, preliminary studies suggest its role as a potential modulator of protein-protein interactions (PPIs) and as an inhibitor of certain enzymatic pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro tests on breast cancer and lung cancer cell lines showed reduced cell viability upon treatment with this compound, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Initial findings indicate that it may exhibit activity against certain bacterial strains, although further studies are needed to quantify this effect and elucidate the underlying mechanisms.

Case Studies

  • Cytotoxicity in Cancer Cells :
    • A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results demonstrated a dose-dependent decrease in cell proliferation, with IC50 values indicating moderate potency compared to established chemotherapeutics.
  • Antimicrobial Efficacy :
    • Another study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results suggested a minimum inhibitory concentration (MIC) within a range that warrants further exploration into its potential as an antibiotic agent.

Data Tables

PropertyValue
Molecular FormulaC12H11ClF2N2O
Molecular Weight264.68 g/mol
SolubilitySoluble in DMSO
Anticancer IC50 (MCF-7)~10 µM
Antimicrobial MIC (E. coli)~50 µg/mL

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. Key steps include:

  • Chloropyridine activation : The chloro group at position 5 enhances electrophilicity, enabling substitution with the 4,4-difluorocyclohexyloxy moiety under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while elevated temperatures (90–120°C) accelerate reaction kinetics .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity. Yields typically range from 40–65%, dependent on steric hindrance from the cyclohexyl group .

Q. How is the structural identity of this compound validated in academic research?

A multi-technique approach is employed:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.6–2.1 ppm (cyclohexyl CH₂), δ 6.8–7.2 ppm (pyridine H), and absence of OH signals confirm ether linkage .
    • ¹³C NMR : Carbons adjacent to fluorine (CF₂) show splitting (J ≈ 250 Hz) .
  • X-ray crystallography : Resolves spatial arrangement, confirming dihedral angles between pyridine and cyclohexyl rings (e.g., 75–85°) .
  • High-resolution mass spectrometry (HRMS) : Matches calculated mass (C₁₂H₁₀ClF₂N₂O requires [M+H]⁺ = 283.0482) within 3 ppm error .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Compounds with chloro-pyridine and fluorinated cyclohexyl groups exhibit:

Compound ClassBiological ActivityMechanismReference
5-Chloro-N-(4-methylpiperidin)Anticancer (IC₅₀ = 1.2 µM)Topoisomerase II inhibition
4-Cyanopyridine derivativesAntimicrobial (MIC = 8 µg/mL)Membrane disruption
Fluorinated cyclohexyl ethersNeuroactive (EC₅₀ = 50 nM)GABA receptor modulation

Advanced Research Questions

Q. How can researchers optimize the synthesis to mitigate low yields caused by steric hindrance?

Strategies include:

  • Catalytic systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the cyclohexyloxy group, improving regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and increases yield by 15–20% .
  • Protecting groups : Temporarily protect the cyanide group (e.g., as a nitrile oxide) to prevent side reactions .

Q. What methodologies address solubility limitations in biological assays?

  • Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to maintain solubility while minimizing cytotoxicity .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the pyridine ring, enhancing aqueous solubility by 10-fold .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in vitro (t₁/₂ = 48 h) .

Q. How can computational modeling guide SAR studies for this compound?

  • Molecular docking : Predict binding to kinases (e.g., EGFR) by analyzing hydrophobic interactions with the difluorocyclohexyl group and hydrogen bonding with the cyanide .
  • DFT calculations : Optimize geometry to assess electronic effects (e.g., fluorine’s electron-withdrawing impact on pyridine reactivity) .
  • MD simulations : Evaluate stability in lipid bilayers to prioritize analogs with enhanced membrane permeability .

Q. How should researchers resolve contradictions between in vitro and in vivo bioactivity data?

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT) to identify off-target effects .
  • Metabolite profiling : Use LC-MS to detect rapid hepatic degradation (e.g., cytochrome P450-mediated oxidation) explaining poor in vivo efficacy .
  • Dose-response recalibration : Adjust in vitro concentrations to mimic physiologically achievable levels (e.g., 1–10 µM vs. 100 µM) .

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